Prunin, also known as naringenin-7-O-β-d-glucoside, is a naturally occurring flavonoid glycoside primarily found in citrus fruits, particularly grapefruit, and other plant species like Prunus davidiana and Poncirus trifoliata. [, , ] It is categorized as a flavanone glycoside, meaning it belongs to the flavonoid family and has a sugar molecule (glucose in this case) attached to its base structure. Prunin plays a significant role in scientific research due to its diverse biological activities and potential applications in various fields.
Natural Extraction: Prunin is naturally synthesized by various plant species. Extraction methods involve isolating prunin from these natural sources, often employing solvent extraction techniques. [, , ]
Enzymatic Transformation: One prominent method for prunin synthesis involves the enzymatic hydrolysis of naringin, a related flavanone glycoside. This transformation is facilitated by the enzyme α-L-rhamnosidase. This process specifically removes the rhamnose sugar from naringin, resulting in the formation of prunin. [, , , , , , , , , ]
Chemical Synthesis: Although less common, chemical synthesis routes for prunin have also been explored. This method allows for greater control over reaction parameters and potential modifications to the molecule's structure. []
Hydrolysis: Prunin can undergo hydrolysis to yield its aglycone, naringenin, and glucose. This reaction is facilitated by the enzyme β-D-glucosidase. [, , , ]
Esterification: The glucose moiety of prunin can be chemically modified via esterification. For instance, prunin 6″-O-lauroyl ester has been synthesized and studied for its antimicrobial properties. []
Phosphorylation: Research has shown that microorganisms like Bacillus amyloliquefaciens can catalyze the phosphorylation of prunin to produce naringenin 7-O-phosphate, a derivative with increased water solubility. []
Rhamnosylation: Utilizing fungal α-l-rhamnosidases, researchers have demonstrated the rhamnosylation of prunin to yield narirutin (naringenin-7-β-d-rutinoside), showcasing the potential for enzymatic modifications to produce various flavonoid glycosides. []
Antiviral Activity: Prunin has demonstrated potent antiviral activity against human enterovirus A71 (HEVA71), a major cause of hand, foot, and mouth disease, both in vitro and in vivo. []
Anxiolytic Effects: Studies in mice suggest that prunin has anxiolytic properties, potentially mediated by its modulation of serotonin and GABA levels in the brain. []
Antidiabetic Potential: Prunin exhibits inhibitory activity against aldose reductase and mitigates protein glycation, both processes implicated in diabetic complications. These findings suggest potential applications in managing diabetes and its associated complications. []
Neuroprotective Properties: Prunin and its aglycone, naringenin, have demonstrated neuroprotective effects, particularly in models of scopolamine-induced neurotoxicity, indicating potential applications in neurodegenerative diseases. []
Modulation of Gut Microbiota: In vitro studies show that prunin can modulate the composition of gut microbiota, potentially promoting the growth of beneficial bacteria while inhibiting harmful ones. []
Food Industry: Prunin is explored for its potential to debitter citrus juices by converting the bitter naringin to the less bitter prunin. [, , , , , , , ]
Plant Physiology: Research indicates that prunin might play a role in plant growth regulation, particularly in dormancy and bud development. [, ]
Allergenicity: Prunin is a major allergen in almonds, with implications for understanding and managing almond allergies. [, ]
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